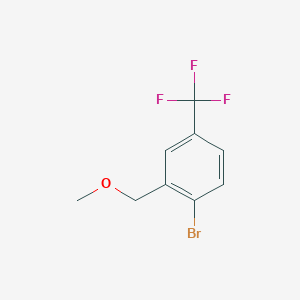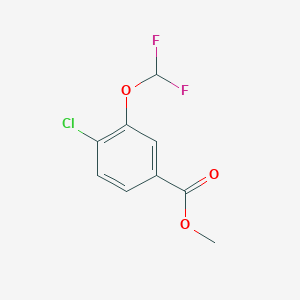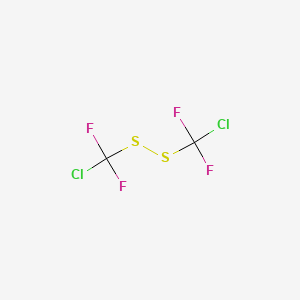
4-Bromo-5,6-dimethyl-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Bromo-5,6-dimethyl-1H-indazole” is a chemical compound. It is a derivative of indazole, which is a heterocyclic compound made up of benzene and pyrazole rings . Indazoles are an important class of heterocyclic compounds with a wide range of applications as biological and pharmaceutical agents .
Synthesis Analysis
The synthesis of indazoles has been explored in various ways. One of the strategies includes transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A new practical synthesis of 1H-indazole has been presented where a previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C14H17BrN2O/c1-9-7-12-11 (14 (15)10 (9)2)8-16-17 (12)13-5-3-4-6-18-13/h7-8,13H,3-6H2,1-2H3 .
Applications De Recherche Scientifique
Therapeutic Applications of Indazole Derivatives
Indazole derivatives are nitrogen-containing heterocyclic compounds that combine a pyrazole ring with a benzene ring. This structural framework is of great interest for developing therapeutic agents due to its promising anticancer and anti-inflammatory activities, as well as applications in treating disorders involving protein kinases and neurodegeneration. The indazole scaffold forms the basic structure for a large number of compounds with potential therapeutic value, underscoring the pharmacological significance of derivatives like "4-Bromo-5,6-dimethyl-1H-indazole" (Denya, Malan, & Joubert, 2018).
Transition-Metal-Catalyzed C–H Activation/Annulation
A notable research area involving indazole derivatives is the transition-metal-catalyzed C–H activation/annulation sequence. This method has been identified as a favorable tool for constructing functionalized indazole derivatives, enhancing their medicinal applicability, functional flexibility, and structural complexity. The review by Shiri et al. outlines the most common synthetic protocols for synthesizing target indazoles via this method, highlighting the significance of such compounds in medicinal chemistry (Shiri, Roosta, Dehaen, & Amani, 2022).
Heterocyclic N-Oxide Molecules in Drug Applications
The synthesis and chemistry of heterocyclic N-oxide derivatives, including those derived from indazole, are well-known for their utility as synthetic intermediates and their biological importance. These compounds have shown vital functionalities in areas such as metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, demonstrating potent anticancer, antibacterial, and anti-inflammatory activities (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).
Indazole Derivatives as Anti-tumor Agents
Indazole derivatives have also been extensively studied for their anti-tumor properties. Recent research advances have highlighted their potential as fibroblast growth factor receptor inhibitors, among other targets, showing good anti-tumor activities. This points towards the urgent need to develop new anti-tumor agents to address drug resistance, with structural modifications on active indazole derivatives being a promising approach (Wan, He, Li, & Tang, 2019).
Safety and Hazards
Mécanisme D'action
Target of Action
4-Bromo-5,6-dimethyl-1H-indazole is a pharmaceutical intermediate . It is used in the preparation of dual inhibitors for the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways . These pathways play crucial roles in cell proliferation, survival, and differentiation, and their dysregulation is often associated with cancer .
Mode of Action
It’s known that inhibitors of the ras/raf/mek/erk and pi3k/akt/pten/mtor pathways generally work by binding to specific proteins in these pathways, thereby blocking the signal transduction and ultimately inhibiting cell proliferation .
Biochemical Pathways
As a dual inhibitor, this compound affects two major biochemical pathways: the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways . These pathways are involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus of the cell, leading to cell growth and survival. By inhibiting these pathways, the compound can prevent the growth and proliferation of cancer cells .
Result of Action
The primary result of the action of this compound is the inhibition of cell growth and proliferation, particularly in cancer cells . By blocking the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways, this compound can prevent the uncontrolled cell growth that characterizes cancer .
Propriétés
IUPAC Name |
4-bromo-5,6-dimethyl-1H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-5-3-8-7(4-11-12-8)9(10)6(5)2/h3-4H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZOCXMYGXRZPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=NN2)C(=C1C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Nitro-6,7-dihydropyrazolo[1,5-a]pyridine](/img/structure/B6301653.png)
![(S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6301660.png)
![3-(tert-Butyl)-4-(4',6'-dimethoxy-[1,1':3',1''-terphenyl]-5'-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97%](/img/structure/B6301664.png)
![(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2'-dimethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole, 97% (99% ee)](/img/structure/B6301670.png)

![[2-Bromo-4-[(ethylsulfonyl)methyl]phenyl](2-chloro-4-fluorophenyl)methanone](/img/structure/B6301681.png)







